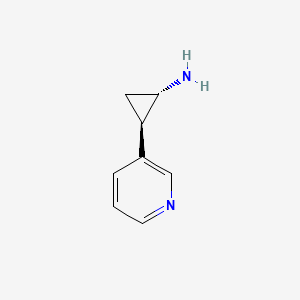
(1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine is a chiral cyclopropane derivative with a pyridine ring attached to the cyclopropane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method involves the use of a cyclopropanation reaction with a diazo compound and a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring. The resulting cyclopropane intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The pyridine ring and the cyclopropane moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., Grignard reagents) are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the pyridine ring or the cyclopropane moiety.
Applications De Recherche Scientifique
(1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R)-2-phenylcyclopropan-1-amine
- (1R,2S)-2-(pyridin-3-yl)cyclopropan-1-amine
- (1S,2R)-2-(pyridin-2-yl)cyclopropan-1-amine
Uniqueness
(1S,2R)-2-(pyridin-3-yl)cyclopropan-1-amine is unique due to its specific stereochemistry and the presence of the pyridine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H10N2 |
|---|---|
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
(1S,2R)-2-pyridin-3-ylcyclopropan-1-amine |
InChI |
InChI=1S/C8H10N2/c9-8-4-7(8)6-2-1-3-10-5-6/h1-3,5,7-8H,4,9H2/t7-,8+/m1/s1 |
Clé InChI |
XPAHGXXAYUSFKN-SFYZADRCSA-N |
SMILES isomérique |
C1[C@@H]([C@H]1N)C2=CN=CC=C2 |
SMILES canonique |
C1C(C1N)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methylbenzo[b]thiophen-2-amine](/img/structure/B13650002.png)
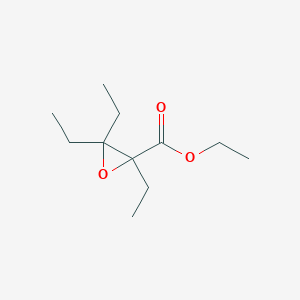
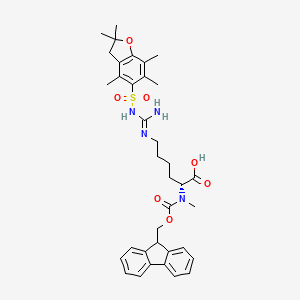
![[3-(Aminomethyl)phenoxy]acetic acid](/img/structure/B13650013.png)
![Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13650019.png)
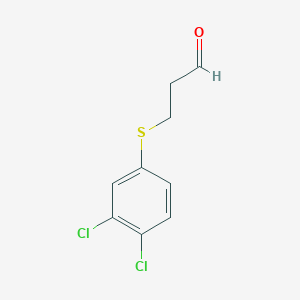

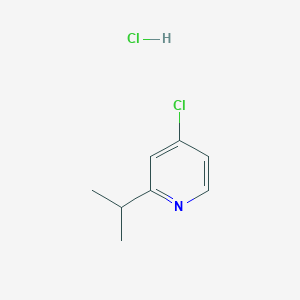
![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)
![(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13650068.png)

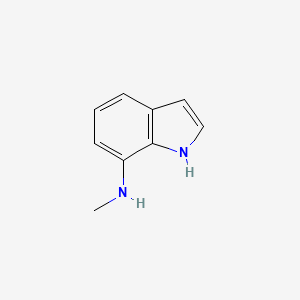
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)
